molecular formula C19H20FN5O2 B14128746 5-((2-fluorophenyl)amino)-N-(4-propoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((2-fluorophenyl)amino)-N-(4-propoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14128746
M. Wt: 369.4 g/mol
InChI Key: YOTXOXGXMGWTGW-UHFFFAOYSA-N
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Description

5-((2-fluorophenyl)amino)-N-(4-propoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorophenyl)amino)-N-(4-propoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by an amino group.

    Attachment of the Propoxybenzyl Group: The propoxybenzyl group can be attached via a reductive amination reaction, where the benzyl group is introduced to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving triazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((2-fluorophenyl)amino)-N-(4-propoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the fluorophenyl and propoxybenzyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group may have similar chemical reactivity and biological properties.

    Propoxybenzyl Derivatives: These compounds share the propoxybenzyl group and may have similar pharmacokinetic properties.

Uniqueness

What sets 5-((2-fluorophenyl)amino)-N-(4-propoxybenzyl)-1H-1,2,3-triazole-4-carboxamide apart is the combination of these three functional groups, which may confer unique properties such as enhanced biological activity, improved stability, and specific molecular interactions.

Properties

Molecular Formula

C19H20FN5O2

Molecular Weight

369.4 g/mol

IUPAC Name

5-(2-fluoroanilino)-N-[(4-propoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20FN5O2/c1-2-11-27-14-9-7-13(8-10-14)12-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10H,2,11-12H2,1H3,(H,21,26)(H2,22,23,24,25)

InChI Key

YOTXOXGXMGWTGW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

Origin of Product

United States

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